N-(3,4-dimethylphenyl)-2-fluoro-N-(thiophen-2-ylmethyl)benzamide
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Overview
Description
N-(3,4-DIMETHYLPHENYL)-2-FLUORO-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE is an organic compound that features a benzamide core substituted with a 3,4-dimethylphenyl group, a 2-fluoro group, and a thiophen-2-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-DIMETHYLPHENYL)-2-FLUORO-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .
Another method involves the cyanoacetylation of amines, where substituted aryl or heteryl amines are treated with alkyl cyanoacetates under various reaction conditions to yield the desired compound . This method can be performed using different solvents and temperatures to optimize the yield and purity of the product.
Industrial Production Methods
Industrial production of N-(3,4-DIMETHYLPHENYL)-2-FLUORO-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-DIMETHYLPHENYL)-2-FLUORO-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(3,4-DIMETHYLPHENYL)-2-FLUORO-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3,4-DIMETHYLPHENYL)-2-FLUORO-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-Dimethylphenyl)-2-fluorobenzamide
- N-(Thiophen-2-ylmethyl)-2-fluorobenzamide
- N-(3,4-Dimethylphenyl)-N-(thiophen-2-ylmethyl)benzamide
Uniqueness
N-(3,4-DIMETHYLPHENYL)-2-FLUORO-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the 3,4-dimethylphenyl group, 2-fluoro group, and thiophen-2-ylmethyl group distinguishes it from other similar compounds and may result in unique reactivity and applications.
Properties
Molecular Formula |
C20H18FNOS |
---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
N-(3,4-dimethylphenyl)-2-fluoro-N-(thiophen-2-ylmethyl)benzamide |
InChI |
InChI=1S/C20H18FNOS/c1-14-9-10-16(12-15(14)2)22(13-17-6-5-11-24-17)20(23)18-7-3-4-8-19(18)21/h3-12H,13H2,1-2H3 |
InChI Key |
JGDHTIOVJVMYPL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N(CC2=CC=CS2)C(=O)C3=CC=CC=C3F)C |
Origin of Product |
United States |
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